7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one
7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0808757
InChI:
InChI=1S/C26H20O5/c1-29-19-11-8-17(9-12-19)10-14-22(27)25-23(30-2)15-13-20-21(16-24(28)31-26(20)25)18-6-4-3-5-7-18/h3-16H,1-2H3/b14-10+
SMILES:
COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OC
Molecular Formula:
C26H20O5
Molecular Weight:
412.4 g/mol
7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC0808757
Molecular Formula: C26H20O5
Molecular Weight: 412.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H20O5 |
|---|---|
| Molecular Weight | 412.4 g/mol |
| IUPAC Name | 7-methoxy-8-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-4-phenylchromen-2-one |
| Standard InChI | InChI=1S/C26H20O5/c1-29-19-11-8-17(9-12-19)10-14-22(27)25-23(30-2)15-13-20-21(16-24(28)31-26(20)25)18-6-4-3-5-7-18/h3-16H,1-2H3/b14-10+ |
| Standard InChI Key | TYGLLAWYVFJZNC-GXDHUFHOSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OC |
| SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator